3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine
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Overview
Description
3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine is a fascinating chemical compound with diverse scientific applications This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperazine ring substituted with a 2,5-difluorobenzyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2,5-Difluorobenzyl Group: The piperazine derivative is then reacted with 2,5-difluorobenzyl chloride under basic conditions to introduce the 2,5-difluorobenzyl group.
Cyclopropyl Group Addition: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using a cyclopropyl halide and a strong base.
Formation of the Pyridazine Ring: Finally, the pyridazine ring is formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with a pyridazinone core, such as 6-aryl-3(2H)-pyridazinone, which exhibit similar biological activities.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which contain a piperazine ring and are used in pharmaceuticals.
Uniqueness
3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine is unique due to the combination of its cyclopropyl, piperazine, and pyridazine moieties.
Properties
IUPAC Name |
3-cyclopropyl-6-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4/c19-15-3-4-16(20)14(11-15)12-23-7-9-24(10-8-23)18-6-5-17(21-22-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGHNWDNYPKARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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